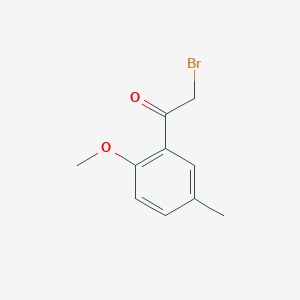

2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Analysis

The systematic nomenclature of 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone follows established International Union of Pure and Applied Chemistry protocols for naming substituted aromatic ketones. The compound's official Chemical Abstracts Service registry number is 7295-34-3, providing unambiguous identification within the global chemical literature. This registry assignment establishes the compound's position within the systematic organization of chemical substances maintained by Chemical Abstracts Service since the early twentieth century.

The International Union of Pure and Applied Chemistry systematic name reflects the hierarchical naming convention that begins with the longest carbon chain containing the ketone functionality. The ethanone portion indicates a two-carbon chain with a terminal ketone group, while the phenyl substituent represents the aromatic ring system. The numerical descriptors 2-methoxy and 5-methyl indicate the positions of these substituents relative to the carbon atom bearing the ketone group on the aromatic ring. The bromine atom attachment at the second carbon of the ethanone chain is designated by the 2-bromo prefix in the systematic name.

Database cross-referencing confirms the consistency of this Chemical Abstracts Service number across multiple authoritative chemical information systems. The registry number 7295-34-3 appears consistently in PubChem, ChemicalBook, and other major chemical databases, establishing reliable compound identification. This numerical identifier serves as the primary key for accessing comprehensive chemical information across diverse scientific literature and commercial databases. The Chemical Abstracts Service registry system's hierarchical organization ensures that this identifier remains unique and permanent for this specific molecular structure.

| Nomenclature Parameter | Value | Source Database |

|---|---|---|

| Chemical Abstracts Service Number | 7295-34-3 | ChemicalBook, BLDPharm |

| International Union of Pure and Applied Chemistry Name | 2-bromo-1-(2-methoxy-5-methylphenyl)ethan-1-one | BLDPharm |

| Alternative International Union of Pure and Applied Chemistry Name | This compound | ChemicalBook |

| MDL Number | MFCD03425173 | ChemicalBook, BLDPharm |

Properties

IUPAC Name |

2-bromo-1-(2-methoxy-5-methylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-7-3-4-10(13-2)8(5-7)9(12)6-11/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXQIEOAVICIPCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone typically involves the bromination of 1-(2-methoxy-5-methyl-phenyl)-ethanone. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted ethanone derivatives.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethylformamide (DMF).

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

Nucleophilic Substitution: Substituted ethanone derivatives with various functional groups.

Reduction: 1-(2-Methoxy-5-methyl-phenyl)-ethanol.

Oxidation: 2-Methoxy-5-methyl-benzoic acid.

Scientific Research Applications

2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.

Material Science: It is utilized in the preparation of functionalized materials with specific properties, such as polymers and coatings.

Biological Studies: The compound is employed in biochemical assays to study enzyme kinetics and inhibition.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The bromine atom and the carbonyl group play crucial roles in its reactivity and binding affinity. The methoxy and methyl groups can influence the compound’s lipophilicity and overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

1-(2-Methoxy-5-methyl-phenyl)-ethanone: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

2-Bromo-1-(2-hydroxy-5-methyl-phenyl)-ethanone: Contains a hydroxyl group instead of a methoxy group, which can alter its reactivity and solubility.

2-Bromo-1-(2-methoxy-4-methyl-phenyl)-ethanone: The position of the methyl group is different, affecting its steric and electronic properties.

Uniqueness

2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone is unique due to the specific arrangement of its functional groups, which confer distinct reactivity and potential applications. The presence of both a bromine atom and a methoxy group on the phenyl ring allows for versatile chemical transformations and interactions with biological targets.

Biological Activity

2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone, also known by its CAS number 7295-34-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H11BrO2

- Molecular Weight : 243.1 g/mol

- Structure : The compound features a bromine atom attached to an ethanone moiety, with a methoxy and a methyl group on the phenyl ring.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly concerning its anticancer properties and effects on cellular mechanisms.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, the presence of methoxy groups in aromatic compounds has been associated with enhanced anticancer activity due to their ability to interact with cellular targets involved in proliferation and apoptosis.

Table 1: Summary of Anticancer Activity

The mechanism through which this compound exerts its biological effects is not fully elucidated but may involve:

- Inhibition of Tubulin Polymerization : Similar compounds have shown to disrupt microtubule dynamics, leading to cell cycle arrest.

- Histone Deacetylase (HDAC) Inhibition : Some derivatives have been reported to inhibit HDACs, affecting gene expression related to apoptosis and cell survival.

Case Studies

Several studies have investigated the biological activities of brominated phenyl ethanones. One notable study highlighted the relationship between methoxy substitution patterns and anticancer potency. Compounds with multiple methoxy groups demonstrated enhanced activity against cancer cell lines compared to their unsubstituted counterparts.

Case Study Example

In a comparative study involving various methoxy-substituted phenyl ethanones, it was found that:

- 3-Methoxy Substitution led to a significant increase in cytotoxicity against MDA-MB-231 cells.

- 4-Methoxy Substitution resulted in reduced potency, suggesting that the position of substituents plays a critical role in biological activity.

Toxicity and Safety Profile

While the anticancer potential is promising, it is crucial to consider the toxicity associated with brominated compounds. The mutagenic potential of similar compounds has been documented, necessitating further investigation into the safety profile of this compound.

Q & A

Q. Optimization Tips :

- Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 4:1).

- Purify via recrystallization (ether/hexane) to achieve >95% purity. Yield typically ranges 70–85% depending on stoichiometry and solvent choice .

Basic: How is this compound characterized structurally?

Methodological Answer:

- NMR Spectroscopy :

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry using SHELX software. For similar bromoarylketones, space groups like P2₁/c are common .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 257 (C₁₀H₁₁BrO₂⁺) .

Basic: What are the stability and storage guidelines for this compound?

Methodological Answer:

- Stability :

- Decomposes above 128°C (melting point observed in related bromoacetophenones) .

- Sensitive to UV light; store in amber vials under inert gas (N₂/Ar).

- Storage :

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : NIOSH-approved respirators (N95), nitrile gloves, and chemical goggles .

- Ventilation : Use fume hoods to mitigate inhalation of toxic fumes (e.g., HBr release during decomposition) .

- Spill Management : Absorb with inert material (vermiculite), neutralize with 10% Na₂CO₃, and dispose as halogenated waste .

Advanced: How does the bromine substituent influence reactivity in nucleophilic substitution reactions?

Methodological Answer:

The α-bromine enhances electrophilicity, enabling:

- SN₂ Reactions : React with amines (e.g., piperidine) in THF to form β-ketoamines. Monitor via ¹H NMR for disappearance of the α-Br proton .

- Cross-Coupling : Use Pd-catalyzed Suzuki-Miyaura reactions (e.g., with arylboronic acids) to synthesize biaryl ketones. Optimize with Pd(PPh₃)₄ and K₂CO₃ in toluene/water (3:1) at 80°C .

Q. Key Data :

| Reaction Type | Catalyst | Yield (%) | Byproduct |

|---|---|---|---|

| SN₂ (Amine) | None | 65–75 | HBr |

| Suzuki | Pd(PPh₃)₄ | 80–90 | B(OH)₃ |

Advanced: What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina with protein targets (e.g., kinases). Prepare the ligand by optimizing geometry at B3LYP/6-31G* level in Gaussian .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability. Analyze RMSD (<2 Å indicates stable binding) .

- Pharmacophore Modeling : Identify key features (e.g., bromine as a hydrophobic probe) using Schrödinger’s Phase .

Advanced: How to resolve contradictions in reported spectroscopic data (e.g., NMR shifts)?

Methodological Answer:

- Reproducibility : Repeat experiments with standardized conditions (solvent, concentration).

- Advanced Techniques : Use 2D NMR (HSQC, HMBC) to assign ambiguous peaks. For example, HMBC correlations between α-Br and carbonyl confirm assignment .

- Cross-Validation : Compare with X-ray structures (e.g., CCDC entries) to validate NMR assignments .

Advanced: What in vitro assays evaluate its potential as an antimicrobial agent?

Methodological Answer:

- MIC Assays : Test against S. aureus (ATCC 25923) in Mueller-Hinton broth. Serial dilutions (0.5–128 µg/mL) incubated at 37°C for 24 hrs. MIC defined as lowest concentration inhibiting visible growth .

- Time-Kill Curves : Sample at 0, 2, 4, 6, 24 hrs. Plate on agar for CFU counts. Synergy with ampicillin observed at 4× MIC .

Advanced: How does the methoxy group affect electronic properties in photochemical studies?

Methodological Answer:

- UV-Vis Spectroscopy : Methoxy induces bathochromic shifts (λmax ~280 nm in MeOH) due to electron donation. Compare with methyl or H-substituted analogs .

- TD-DFT Calculations : Simulate excited states (e.g., CAM-B3LYP/def2-TZVP). Methoxy increases oscillator strength (f) by 30% vs. des-methoxy analog .

Advanced: What strategies mitigate decomposition during long-term storage?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.